molecular formula C12H9F3OS B1622334 (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol CAS No. 256488-46-7

(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol

Cat. No.: B1622334
CAS No.: 256488-46-7
M. Wt: 258.26 g/mol
InChI Key: AUJMSBKJCOVWFV-UHFFFAOYSA-N
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Description

(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol (CAS 256488-46-7) is a high-value heterocyclic building block with significant applications in medicinal chemistry and materials science . This compound, with the molecular formula C12H9F3OS and a molecular weight of 258.26, features a thiophene core substituted with a phenyl group, a trifluoromethyl group, and a hydroxymethyl group . The trifluoromethyl group is a key motif known to enhance the metabolic stability, lipophilicity, and bioavailability of lead compounds, making this intermediate particularly valuable in drug discovery efforts . It serves as a versatile precursor for the synthesis of more complex molecules; for instance, it can be used to prepare derivatives like 1-(3-Methyl-4-((4-phenyl-5-(trifluoromethyl)thiophen-2-yl)methoxy)benzyl)azetidine-3-carboxylic acid, which has been explored in pharmacological research . The compound has a calculated density of 1.348 g/cm³ and a high boiling point of 304.5°C at 760 mmHg, which is relevant for handling and processing . Researchers utilize this and related thiophene derivatives for developing new therapeutic agents and advanced materials, leveraging modern synthetic methodologies such as metal-catalyzed heterocyclization of functionalized alkynes . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3OS/c13-12(14,15)11-10(6-9(7-16)17-11)8-4-2-1-3-5-8/h1-6,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJMSBKJCOVWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381802
Record name 2-(Hydroxymethyl)-4-phenyl-5-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256488-46-7
Record name 2-(Hydroxymethyl)-4-phenyl-5-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction for Thiophene Synthesis

The Gewald reaction, a classical method for 2-aminothiophenes, has been adapted to introduce hydroxymethyl groups. By reacting ketones with elemental sulfur and malononitrile derivatives, this method enables the formation of substituted thiophenes. For example:

  • Substrate : 4-Phenyl-2-(trifluoromethyl)acetophenone
  • Conditions : Sulfur (1.2 equiv), morpholine (catalyst), ethanol reflux (12 h)
  • Outcome : 2-Amino-4-phenyl-5-(trifluoromethyl)thiophene in 68% yield.

Post-cyclization, the amino group is hydrolyzed to a carbonyl, which is subsequently reduced to the hydroxymethyl group using NaBH₄ in methanol.

Trifluoromethylation Strategies

Electrophilic Trifluoromethylation Using Togni Reagent

Palladium-Catalyzed Cross-Coupling for Phenyl Group Installation

Suzuki-Miyaura Coupling

Introducing the phenyl group via Suzuki coupling ensures regioselectivity and compatibility with -CF₃ groups:

  • Substrate : 5-(Trifluoromethyl)thiophen-2-ylboronic acid
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), toluene/water (3:1), 80°C
  • Outcome : 4-Phenyl-5-(trifluoromethyl)thiophene in 85% yield.

Hydroxymethyl Group Introduction

Reduction of Ester Precursors

A two-step protocol converts ester functionalities to hydroxymethyl groups:

  • Esterification : Thiophene-2-carboxylic acid → ethyl ester using SOCl₂/EtOH.
  • Reduction : LiAlH₄ in THF reduces the ester to -CH₂OH with 89% efficiency.

Direct Hydroxylation

FeCl₃-mediated deprotection of silyl ethers (e.g., TBS-protected alcohols) provides a chemoselective route. For instance, treatment with anhydrous FeCl₃ in CH₂Cl₂ at RT cleaves silyl groups without affecting -CF₃.

Optimization Data and Reaction Metrics

Table 1. Comparative Analysis of Trifluoromethylation Methods

Method Catalyst Temp (°C) Time (h) Yield (%)
Togni Reagent Cs₂CO₃ 25 24 72
Photoredox Ru(bpy)₃²⁺ RT 12 65
Cu-Mediated CuI 60 18 58

Table 2. Reduction Efficiency of Ester Intermediates

Reducing Agent Solvent Temp (°C) Yield (%)
LiAlH₄ THF 0 → RT 89
NaBH₄ MeOH RT 80
DIBAL-H CH₂Cl₂ -78 92

Spectroscopic Characterization and Validation

  • ¹H NMR : The hydroxymethyl proton appears as a triplet at δ 4.45–4.60 ppm (J = 6.2 Hz), while the -CF₃ group causes deshielding of adjacent thiophene protons to δ 7.30–7.45 ppm.
  • ¹⁹F NMR : A singlet at δ -62.5 ppm confirms the -CF₃ group.
  • IR Spectroscopy : Broad O-H stretch at 3300 cm⁻¹ and C-F vibrations at 1120–1170 cm⁻¹.

Scientific Research Applications

Research indicates that (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol exhibits potential as an anti-inflammatory and analgesic agent. The trifluoromethyl group is known to influence the bioactivity of compounds by enhancing their interaction with biological targets such as enzymes or receptors. In silico studies have predicted various biological activities based on its structure, suggesting interactions with specific proteins involved in disease pathways.

Synthesis of Derivatives

The compound can serve as a precursor for synthesizing derivatives with modified biological properties or enhanced pharmacological effects. The unique combination of functional groups allows for the exploration of structure-activity relationships (SAR) that could lead to the development of novel therapeutic agents .

Organic Electronics

Thiophene derivatives are widely used in organic electronics due to their conductive properties. The incorporation of the trifluoromethyl group in this compound may enhance the electronic properties of materials developed from this compound, making it suitable for applications in organic semiconductors and photovoltaic devices.

Polymer Chemistry

The compound's structural features may contribute to its utility in polymer chemistry, particularly in developing polymers with specific thermal and mechanical properties. Its ability to modify polymer characteristics through copolymerization or as a functional monomer can lead to innovative materials with tailored functionalities.

Computational Studies

Computational methods such as molecular docking have been employed to predict how this compound interacts with various biological targets. These studies help elucidate the mechanisms underlying its biological activity and guide further optimization of its structure for enhanced efficacy .

Case Studies and Research Findings

Recent studies have focused on understanding how this compound interacts with proteins involved in inflammatory responses. Such interactions are critical for identifying potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups, which can interact with enzymes or receptors in biological systems. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene- and Thiazole-Based Methanol Derivatives

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol Thiophene Phenyl (4), -CF₃ (5), -CH₂OH (2) C₁₂H₉F₃OS 258.25 High lipophilicity; GPCR modulation
[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanol Thiophene Methyl (3), -CF₃ (5), -CH₂OH (2) C₇H₇F₃OS 196.19 Reduced steric bulk; lower logP
[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl]methanol Thiophene Pyrazole (5), -CF₃ (pyrazole), -CH₂OH (2) C₁₀H₈F₃N₂OS 262.25 Enhanced metabolic stability; heterocyclic diversity
[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol Thiazole Methyl (5), -CF₃ (4), -CH₂OH (2) C₆H₅F₃NOS 196.17 Nitrogen inclusion; increased polarity
{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol Thiazole -CF₃-phenyl (2), Methyl (4), -CH₂OH (5) C₁₂H₉F₃NOS 272.27 Dual heterocyclic system; improved H-bonding

Physicochemical Properties

  • Lipophilicity : The phenyl group in the target compound increases logP compared to methyl-substituted analogs (Table 1). Trifluoromethyl enhances membrane permeability.
  • Solubility : Thiazole-based analogs () exhibit higher aqueous solubility due to nitrogen’s H-bond acceptor capacity.
  • Thermal Stability : Thiophene derivatives generally show higher thermal stability than thiazoles, as sulfur’s electron-rich nature stabilizes the ring .

Biological Activity

(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol is an organic compound characterized by a thiophene ring substituted with a phenyl group and a trifluoromethyl group, along with a hydroxymethyl functional group. Its molecular formula is C12_{12}H10_{10}F3_3S. The unique structural features of this compound suggest potential biological activities, particularly in medicinal chemistry and pharmacology.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can influence its biological activity and binding affinities to various biological targets. Thiophenes are known for their diverse applications in materials science and medicinal chemistry, making this compound a candidate for further research into its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits potential as an anti-inflammatory and analgesic agent. The trifluoromethyl group is known to enhance the bioactivity of compounds by influencing their interactions with biological targets such as enzymes or receptors. In silico studies have predicted various biological activities based on its structure, including interactions with specific proteins involved in disease pathways.

  • Anti-inflammatory Activity : The compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production or inhibition of pro-inflammatory enzymes.
  • Analgesic Effects : It may interact with pain receptors or alter pain signaling pathways, providing relief from pain.
  • Antioxidant Properties : Similar thiophene derivatives have shown antioxidant activity, suggesting that this compound may also possess such properties .

Structure-Activity Relationship (SAR)

The unique combination of the trifluoromethyl and hydroxymethyl groups distinguishes this compound from other thiophene derivatives. This specificity may lead to selective interactions with biological targets, enhancing its pharmacological potential compared to simpler analogs.

Synthesis and Derivatives

Several methods have been reported for synthesizing this compound, allowing for the production of derivatives with modified biological properties or enhanced pharmacological effects. These synthetic routes often involve reactions that can be optimized for yield and purity, facilitating further research into this compound's applications.

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The primary alcohol group undergoes oxidation to form a carboxylic acid or aldehyde, depending on reaction conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Oxidation to aldehydePyridinium chlorochromate (PCC), CH₂Cl₂, 0°C(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanal78%
Oxidation to carboxylic acidKMnO₄, H₂O, 80°C(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)carboxylic acid65%

Mechanistic Insight : The hydroxymethyl group is oxidized via a two-electron process. PCC selectively generates the aldehyde, while stronger oxidants like KMnO₄ proceed to the carboxylic acid .

Nucleophilic Substitution Reactions

The hydroxymethyl group can be converted into a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic displacements.

Reaction TypeReagents/ConditionsProductYieldReference
TosylationTsCl, Pyridine, 0°CTosylate derivative92%
BrominationPBr₃, Et₂O, reflux(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methyl bromide85%

Applications : The brominated derivative participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl systems .

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring (due to the -CF₃ group) directs electrophiles to the para position relative to the hydroxymethyl group.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C3-Nitro derivative60%
SulfonationSO₃, H₂SO₄, 50°C3-Sulfo derivative55%

Regioselectivity : The trifluoromethyl group deactivates the thiophene ring, favoring substitution at the less hindered C-3 position .

Condensation Reactions

The hydroxymethyl group participates in acid-catalyzed condensations with amines or carbonyl compounds.

Reaction TypeReagents/ConditionsProductYieldReference
Schiff base formationBenzaldehyde, HCl, EtOHImine derivative75%
EsterificationAcetyl chloride, PyridineAcetylated derivative88%

Applications : These derivatives serve as intermediates in synthesizing larger heterocycles, such as thiazepines .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the thiophene ring.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivatives70–80%
Sonogashira couplingPdCl₂, CuI, terminal alkyneAlkynylated derivatives65%

Key Insight : The trifluoromethyl group enhances the stability of intermediates during catalytic cycles .

Cyclization Reactions

Under acidic or basic conditions, the compound forms fused heterocycles.

Reaction TypeReagents/ConditionsProductYieldReference
Acid-catalyzed cyclizationHCl, MeOH, 80°CThieno[2,3-d]pyrimidine58%
Base-mediated cyclizationK₂CO₃, DMF, 100°CThiophene-fused benzodiazepine63%

Mechanism : Cyclization proceeds via intramolecular nucleophilic attack of the hydroxymethyl oxygen on adjacent electrophilic centers .

Radical Reactions

The trifluoromethyl group stabilizes radicals, enabling unique transformations.

Reaction TypeReagents/ConditionsProductYieldReference
Photochemical brominationNBS, UV light3-Bromo derivative50%

Application : Radical intermediates facilitate functionalization at otherwise inert positions .

Q & A

What are the optimal synthetic routes for (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol, considering functional group compatibility and yield?

Methodological Answer:
Synthesis typically involves multi-step procedures starting with functionalization of the thiophene ring. Key steps include:

  • Trifluoromethyl introduction : Use of CF₃-containing reagents (e.g., (trifluoromethyl)copper complexes) under inert conditions to avoid side reactions.
  • Phenyl group coupling : Suzuki-Miyaura cross-coupling with phenylboronic acids, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperature (80–110°C) .
  • Alcohol formation : Reduction of a precursor carbonyl group (e.g., using NaBH₄ or LiAlH₄) in anhydrous solvents (THF or Et₂O).
    Critical considerations : Monitor reaction progress via TLC/HPLC to prevent over-reduction. Yields >80% are achievable with strict control of moisture and oxygen .

How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The thiophene ring protons resonate at δ 6.8–7.2 ppm, while the CF₃ group causes deshielding (~δ 120–125 ppm in ¹³C). The methanol (-CH₂OH) protons appear as a triplet (δ 4.5–5.0 ppm) with coupling to adjacent thiophene protons .
  • IR : Strong O-H stretch (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₂H₁₀F₃OS: 275.0382). Purity ≥95% is validated via HPLC (C18 column, acetonitrile/water gradient) .

What role does the trifluoromethyl group play in modulating biological activity, particularly in receptor binding or metabolic stability?

Advanced Research Perspective:
The CF₃ group enhances:

  • Lipophilicity : Improving membrane permeability (logP increases by ~1.5 units compared to non-CF₃ analogs).
  • Metabolic stability : Resistance to oxidative degradation (e.g., cytochrome P450 enzymes).
  • Receptor affinity : In S1P1 agonists like SEW 2871, the CF₃ group increases binding specificity (EC₅₀ = 13 nM vs. >100 nM for non-CF₃ analogs) .
    Experimental validation : Compare IC₅₀ values in cell-based assays (e.g., MCF-7 breast cancer cells) with/without CF₃ substitution .

How can computational methods (DFT, molecular docking) predict reactivity or interactions with biological targets?

Advanced Methodology:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, predicting nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to simulate binding to S1P1 receptors. Key interactions include hydrogen bonding between the methanol group and Arg³⁰⁵, and π-stacking of the phenyl ring with Phe²⁸⁰ .
    Validation : Cross-check docking scores with experimental EC₅₀ values to refine models .

What strategies address discrepancies in biological activity data across studies (e.g., varying IC₅₀ values)?

Data Contradiction Analysis:

  • Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa), serum concentration, and incubation time. For example, IC₅₀ for anti-cancer activity ranges from 2.63 μM (MCF-7) to >10 μM in other lines .
  • Compound stability : Test degradation in culture media via LC-MS; use fresh stock solutions in DMSO.
  • Control experiments : Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

What are the critical steps in purifying this compound, especially given its sensitivity to hydrolysis or oxidation?

Purification Protocol:

  • Chromatography : Use flash chromatography (silica gel, hexane/EtOAc gradient) under nitrogen atmosphere.
  • Recrystallization : Ethanol/water mixtures at low temperature (0–4°C) to minimize esterification of the methanol group.
  • Storage : Store under argon at –20°C in amber vials to prevent photodegradation .

How does the thiophene ring’s electronic configuration influence physicochemical properties and interactions?

Advanced Analysis:

  • Electron-rich ring : The thiophene’s sulfur atom donates electron density, enhancing π-π stacking with aromatic residues in proteins.
  • Conjugation effects : Extends absorption maxima (UV-Vis λₐᵦₛ ~280 nm), useful for photostability studies.
  • Redox activity : Cyclic voltammetry reveals reversible oxidation at +1.2 V (vs. Ag/AgCl), correlating with antioxidant potential .

What in vitro/in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Recommendations:

  • In vitro : Caco-2 cell monolayers for permeability (Papp >1 ×10⁻⁶ cm/s indicates oral bioavailability). Microsomal stability assays (human liver microsomes) assess metabolic half-life .
  • In vivo : Rodent models for bioavailability (%F) and toxicity (LD₅₀). For SEW 2871, efficacy was confirmed in murine inflammation models at 10 mg/kg .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol
Reactant of Route 2
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol

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